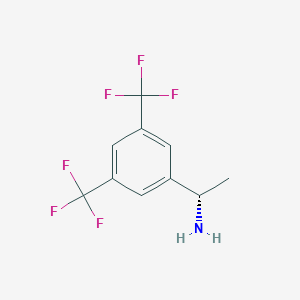![molecular formula C7H8O3 B164734 (1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 130195-91-4](/img/structure/B164734.png)
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring fused with a methoxymethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) can be compared with other similar compounds such as:
Bicyclo[3.1.0]hex-3-en-2-one, 5-(1-methylethyl)-: This compound has a similar bicyclic structure but differs in the substituent groups attached to the ring.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another related compound with a different functional group arrangement.
These comparisons highlight the unique structural features and chemical properties of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI), making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
130195-91-4 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
QPSBYLIABBKBPK-RQJHMYQMSA-N |
SMILES |
COCC12C(O1)C=CC2=O |
Isomerische SMILES |
COC[C@]12[C@H](O1)C=CC2=O |
Kanonische SMILES |
COCC12C(O1)C=CC2=O |
Synonyme |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


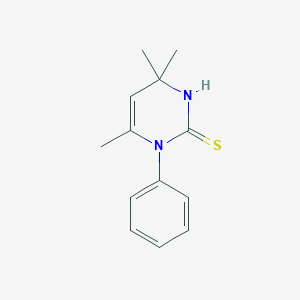


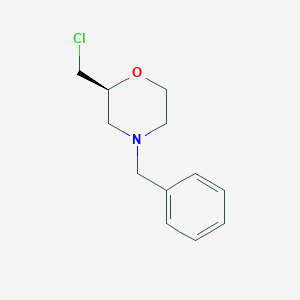


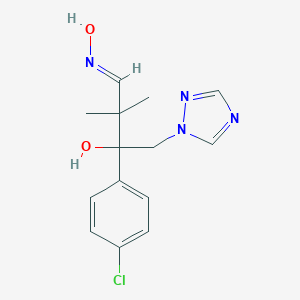


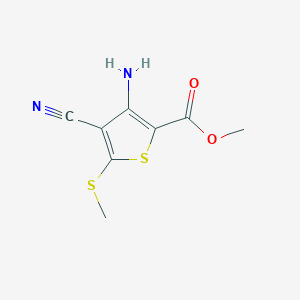

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

